molecular formula C10H12ClIN2O2 B1345272 (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 855784-39-3

(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B1345272
CAS No.: 855784-39-3
M. Wt: 354.57 g/mol
InChI Key: QXFGNLGUJYXDFX-UHFFFAOYSA-N
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Description

(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, and a carbamic acid esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes:

    Halogenation of Pyridine: Starting with pyridine, selective halogenation is performed to introduce chlorine and iodine atoms at the 2 and 4 positions, respectively. This can be achieved using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.

    Formation of Carbamic Acid: The halogenated pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Hydrolysis: Formation of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of halogens can enhance the biological activity of the molecules, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, altering their activity. The halogen atoms can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
  • (2-Chloro-4-fluoro-pyridin-3-yl)-carbamic acid tert-butyl ester
  • (2-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Uniqueness

Compared to its analogs, (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.

Properties

IUPAC Name

tert-butyl N-(2-chloro-4-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFGNLGUJYXDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640062
Record name tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855784-39-3
Record name tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
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